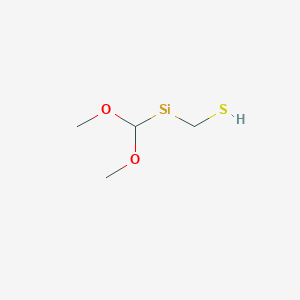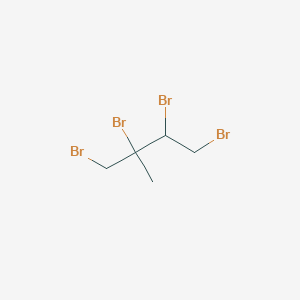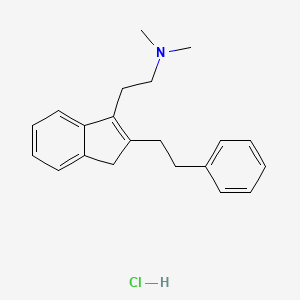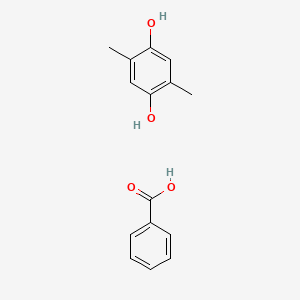
Benzoic acid;2,5-dimethylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2,5-dimethylbenzene-1,4-diol is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid and 2,5-dimethylbenzene-1,4-diol, featuring both carboxylic acid and diol functional groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,5-dimethylbenzene-1,4-diol typically involves the oxidation of 2,5-dimethylbenzene-1,4-diol. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:
2,5-dimethylbenzene-1,4-diol+KMnO4→benzoic acid;2,5-dimethylbenzene-1,4-diol+MnO2+KOH+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic oxidation processes. These processes often utilize catalysts such as cobalt or manganese salts to facilitate the oxidation of 2,5-dimethylbenzene-1,4-diol in the presence of oxygen.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;2,5-dimethylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Benzoic acid;2,5-dimethylbenzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid;2,5-dimethylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its carboxylic acid group can also participate in hydrogen bonding and ionic interactions, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2,5-Dimethylbenzene-1,4-diol: An aromatic diol with antioxidant properties.
Hydroquinone: A diol similar to 2,5-dimethylbenzene-1,4-diol, used in skin lightening and photographic development.
Uniqueness
Benzoic acid;2,5-dimethylbenzene-1,4-diol is unique due to the presence of both carboxylic acid and diol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Propiedades
Número CAS |
21111-71-7 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
benzoic acid;2,5-dimethylbenzene-1,4-diol |
InChI |
InChI=1S/C8H10O2.C7H6O2/c1-5-3-8(10)6(2)4-7(5)9;8-7(9)6-4-2-1-3-5-6/h3-4,9-10H,1-2H3;1-5H,(H,8,9) |
Clave InChI |
QTNDNCDZAAZKIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)C)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)



![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)


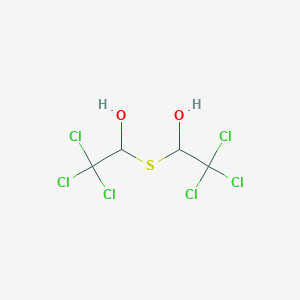
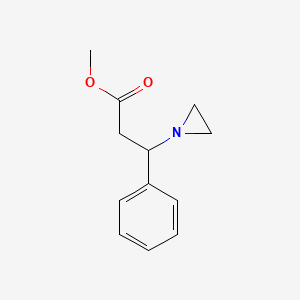
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
